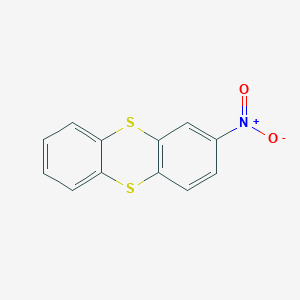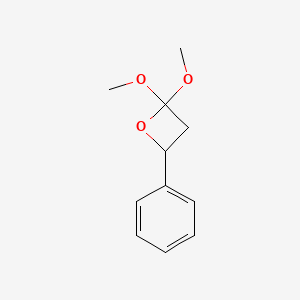![molecular formula C21H11Cl2N5O2 B14375719 Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- CAS No. 90017-09-7](/img/structure/B14375719.png)
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with 1,3,4-oxadiazole rings, which are further substituted with 2-chlorophenyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- typically involves the reaction of 2,6-dichloropyridine with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-chlorobenzoyl chloride to form the corresponding acyl hydrazide. The final step involves cyclization of the acyl hydrazide with phosphorus oxychloride to form the 1,3,4-oxadiazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of small conductance calcium-activated potassium (SK) channels by binding to the channel and blocking the passage of potassium ions . This inhibition can affect various cellular processes, including signal transduction and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(5-trifluoromethylpyrazol-3-yl)pyridine
- 2,6-Bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine
Uniqueness
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- is unique due to the presence of 1,3,4-oxadiazole rings substituted with 2-chlorophenyl groups. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in chemistry, biology, and materials science.
Propiedades
Número CAS |
90017-09-7 |
|---|---|
Fórmula molecular |
C21H11Cl2N5O2 |
Peso molecular |
436.2 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-5-[6-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H11Cl2N5O2/c22-14-8-3-1-6-12(14)18-25-27-20(29-18)16-10-5-11-17(24-16)21-28-26-19(30-21)13-7-2-4-9-15(13)23/h1-11H |
Clave InChI |
SBEYXBYBLCHSPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=NC(=CC=C3)C4=NN=C(O4)C5=CC=CC=C5Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)

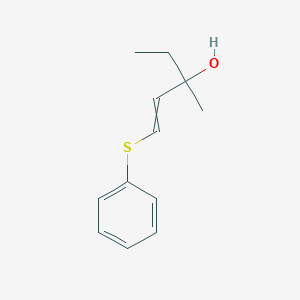
![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
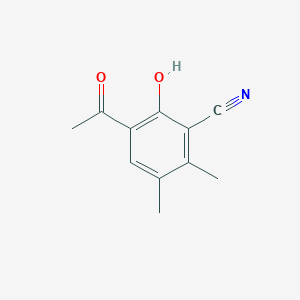
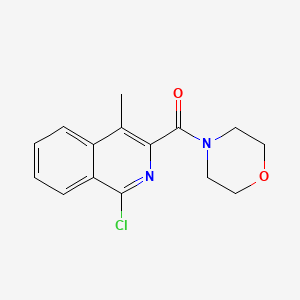


![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)

